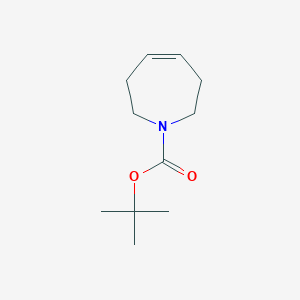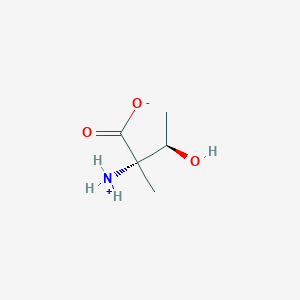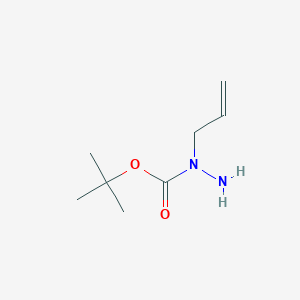
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Übersicht
Beschreibung
The compound tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a cyclic amino acid ester that is structurally related to various other tert-butyl carboxylate compounds synthesized for pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized in these studies are key intermediates for the development of inhibitors and other biologically active molecules, indicating the potential significance of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate in similar contexts.
Synthesis Analysis
The synthesis of related tert-butyl carboxylate compounds involves multistep reactions starting from commercially available precursors. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from (S)- or (R)-2-aminopropan-1-ol . Similarly, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via two efficient and scalable synthetic routes, demonstrating the versatility of tert-butyl carboxylate scaffolds for further chemical derivatization . These methods could potentially be adapted for the synthesis of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure was determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These analytical methods are crucial for confirming the structure of synthesized compounds, including tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.
Chemical Reactions Analysis
The tert-butyl carboxylate compounds are versatile intermediates that can undergo various chemical reactions for further functionalization. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for anticancer drugs and was synthesized through reactions including nucleophilic substitution, oxidation, halogenation, and elimination . These reactions highlight the chemical reactivity of the tert-butyl carboxylate moiety, which is likely applicable to tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate as well.
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate are not directly reported in the provided papers, related compounds exhibit properties that are indicative of their potential applications. The solubility, stability, and crystalline structure of these compounds are important for their use in pharmaceutical synthesis. For instance, the recrystallization of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from dichloromethane/diethyl ether suggests its solubility in organic solvents . These properties would need to be characterized for tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate to understand its suitability for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Demethoxycarbonylation Studies : The compound has been used in the demethoxycarbonylation of methyl 2,5-di-tert-butyl-1H-azepine-1-carboxylate, leading to the formation of 3H-azepines. This process also revealed that bulky alkyl group substitution stabilizes the seven-membered azatriene system (Satake et al., 1994).
Thermal Behavior Analysis : Studies on the thermal behavior of di-tert-butyl substituted azepines provide insights into the stability and reactivity of these compounds under various conditions (Satake et al., 1991).
Synthesis of New Compounds
Creation of New Aminocyclitols : This compound has been utilized in the synthesis of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate, leading to the formation of new pseudosaccharides (Larin et al., 2014).
Library Preparation from Benzazepine Scaffold : A solid-phase strategy was developed for the synthesis of di- and trisubstituted benzazepine derivatives, utilizing 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine (Boeglin et al., 2007).
Chemical Reactions and Transformations
Rh(I)-Catalyzed Arylation : This compound played a role in the development of a Rh-catalyzed direct arylation method, essential for the synthesis of pharmaceutically important azoles (Lewis et al., 2008).
Nucleophilic Reactions of Azepines : Studies on the reaction of 5-tert-butyl-2-methoxy-3H-azepine with sodium alkoxides and tert-butyllithium have expanded understanding of nucleophilic reactions in azepine derivatives (Kubota et al., 2003).
Novel Synthesis Methods
Boc-Protected Amines via Curtius Rearrangement : A novel method involving the tert-butyl carbamate was developed to synthesize Boc-protected amines, showcasing the versatility of this compound in organic synthesis (Lebel & Leogane, 2005).
Synthesis of Benzazepine Derivatives : The tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate was synthesized and used in palladium-catalyzed coupling reactions to produce various tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The compound is considered a warning hazard .
Eigenschaften
IUPAC Name |
tert-butyl 2,3,6,7-tetrahydroazepine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNAYZIHVQJKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514203 | |
| Record name | tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
CAS RN |
317336-73-5 | |
| Record name | tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)


